4-(Difluoromethoxy)phenyl isothiocyanate

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-6(2-4-7)11-5-13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQLHDOWYXTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366280 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-92-3 | |

| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethoxy)-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-(Difluoromethoxy)phenyl isothiocyanate

For correspondence: Senior Application Scientist, Gemini Division, Google LLC.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-(Difluoromethoxy)phenyl isothiocyanate. The strategic incorporation of the difluoromethoxy (-OCHF₂) group onto a phenyl isothiocyanate scaffold imparts unique physicochemical and reactive properties, making it a molecule of significant interest for researchers in drug development and chemical biology. This document details the structural features, spectroscopic signature, and a validated synthetic protocol. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described analytical techniques, providing a robust framework for its application in research.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It offers a unique blend of properties, including enhanced metabolic stability, fine-tuned lipophilicity, and the ability to participate in hydrogen bonding.[1][2] When appended to the versatile phenyl isothiocyanate scaffold, the resulting molecule, this compound, becomes a powerful probe and building block for creating novel bioactive compounds.

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophile, known for its ability to form stable thiourea linkages with primary and secondary amines, such as those found on proteins. This reactivity has been exploited in various applications, including protein sequencing (Edman degradation) and the development of covalent inhibitors in drug discovery.[3] The combination of the reactive isothiocyanate "warhead" with the property-modulating difluoromethoxy group makes this molecule a compelling subject for in-depth study.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions with the isothiocyanate and difluoromethoxy groups, respectively.

Key Structural Features

-

Phenyl Ring: A stable aromatic core providing a rigid scaffold.

-

Isothiocyanate Group (-N=C=S): This functional group is nearly linear. The C-N=C bond angle in aryl isothiocyanates is typically around 165°.[4] The carbon atom is highly electrophilic, making it susceptible to attack by nucleophiles.[4][5]

-

Difluoromethoxy Group (-OCHF₂): This group is a bioisostere of hydroxyl, thiol, and methoxy groups.[1] The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the phenyl ring and can increase metabolic stability by blocking oxidative pathways.[6][7] Furthermore, the hydrogen atom on the difluoromethyl group can act as a hydrogen bond donor, a feature not present in the analogous methoxy or trifluoromethoxy substituents.[1][8]

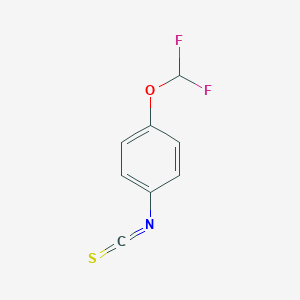

Below is a diagram illustrating the molecular structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in 4-(Difluoromethoxy)phenyl isothiocyanate

Abstract

The isothiocyanate functional group (–N=C=S) is a cornerstone of synthetic chemistry, prized for its versatile reactivity and utility as a building block for a myriad of sulfur- and nitrogen-containing compounds.[1][2] This technical guide provides an in-depth exploration of the reactivity of this group within the specific context of 4-(Difluoromethoxy)phenyl isothiocyanate. We will dissect the electronic influence of the difluoromethoxy (–OCF₂H) substituent, a group of rising importance in medicinal chemistry, and its subsequent modulation of the isothiocyanate's electrophilic character.[3] This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for leveraging this reagent in complex synthetic applications.

Introduction: A Molecule of Strategic Importance

This compound is a bifunctional reagent that marries the well-established reactivity of the aryl isothiocyanate with the unique physicochemical properties imparted by the difluoromethoxy group. Isothiocyanates, in general, are recognized for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2] They serve as crucial intermediates in the synthesis of thioureas, thioamides, and a diverse range of heterocyclic systems.[1]

The strategic incorporation of the –OCF₂H group is a modern approach in medicinal chemistry to fine-tune a drug candidate's metabolic stability, lipophilicity, and receptor-binding interactions.[3] This group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can block common metabolic pathways, such as O-demethylation. Understanding how this powerful modulating group influences the reactivity of the isothiocyanate is paramount for its effective deployment in synthetic and drug discovery programs.

Electronic Landscape: The Influence of the Difluoromethoxy Group

The reactivity of the isothiocyanate group is fundamentally dictated by the electrophilicity of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles. The nature of the substituent on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

The difluoromethoxy group (–OCF₂H) is considered a moderate electron-withdrawing group. The high electronegativity of the fluorine atoms creates a strong inductive pull, withdrawing electron density from the phenyl ring. This effect is quantified by the Hammett substituent constant (σ), which provides a measure of the electronic influence of a substituent on a reaction center.

| Substituent Group | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating |

| -OCF₂H (Difluoromethoxy) | +0.20 | Electron-Withdrawing |

| -OCF₃ (Trifluoromethoxy) | +0.35 | Strongly Electron-Withdrawing |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing |

| Table 1: Comparative Hammett constants (σₚ) for para-substituents, illustrating the electron-withdrawing nature of the difluoromethoxy group. |

As shown in Table 1, the positive σₚ value of the –OCF₂H group indicates that it withdraws electron density from the phenyl ring, thereby increasing the partial positive charge on the isothiocyanate carbon. This enhancement in electrophilicity makes this compound more reactive towards nucleophiles compared to analogues bearing electron-donating groups like methoxy.

Caption: Electronic effect of the –OCF₂H group on reactivity.

Core Reactivity: Nucleophilic Addition Reactions

The most prevalent and synthetically valuable reaction of isothiocyanates is the nucleophilic addition to the electrophilic carbon of the –N=C=S group.[1] This reaction provides a straightforward and high-yielding pathway to substituted thioureas and related structures.

Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary or secondary amines is the most direct method for the synthesis of N-(4-(difluoromethoxy)phenyl)-N'-substituted thioureas.[4] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The reaction proceeds readily, often at room temperature or with gentle heating, and is tolerant of a wide range of functional groups on the amine coupling partner.[6]

Sources

- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to the Influence of the Difluoromethoxy Group on Phenyl Isothiocyanate Reactivity

Abstract

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent for tuning the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides an in-depth technical analysis of the electronic effects of the difluoromethoxy group and its subsequent impact on the reactivity of the phenyl isothiocyanate scaffold, a versatile electrophilic hub for covalent bond formation. We will explore the underlying principles of reactivity modulation, provide field-proven experimental protocols for characterization, and offer insights into the practical applications for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The difluoromethoxy group is not merely a fluorinated analogue of the common methoxy group; it possesses a distinct and advantageous set of properties that make it a "strategic asset" in molecular design.[2]

-

Metabolic Stability: The presence of strong carbon-fluorine bonds confers significant resistance to oxidative metabolism, particularly when replacing a metabolically labile methoxy group subject to O-demethylation.[2][3] This can lead to an improved pharmacokinetic profile, including a longer drug half-life.

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes. The -OCF₂H group provides a nuanced method for modulating this property.[1][4]

-

Bioisosterism and Hydrogen Bonding: Uniquely, the -OCF₂H group can act as a lipophilic hydrogen-bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms.[2][5] This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or enhancing target binding affinity while improving other drug-like properties.[2][4]

-

Tuning Electronic Properties: As we will explore in detail, the -OCF₂H group is a moderate electron-withdrawing group, capable of profoundly influencing the electron density of an attached aromatic ring and, consequently, the reactivity of other functional groups.[6][7]

Core Principles: Understanding Reactivity

To appreciate the effect of the -OCF₂H group, we must first understand the baseline reactivity of the two core components: the phenyl ring and the isothiocyanate group.

Electronic Effects on the Phenyl Ring

Substituents on an aromatic ring influence its reactivity through a combination of inductive and resonance effects.[8]

-

Inductive Effect (σ-effect): This is the withdrawal or donation of electron density through the sigma (σ) bonds. Due to the high electronegativity of fluorine, the -OCF₂H group exerts a strong electron-withdrawing inductive effect (-I).[9] Each fluorine atom pulls electron density away from the carbon it's attached to, and this effect is propagated through the oxygen atom to the phenyl ring.[10][11]

-

Resonance Effect (π-effect): This involves the donation or withdrawal of electron density through the pi (π) system of the ring. The oxygen atom in the -OCF₂H group has lone pairs that can, in principle, be donated into the ring (+M effect).[8] However, the powerful inductive pull of the two fluorine atoms significantly reduces the ability of the oxygen lone pairs to delocalize into the aromatic system.[1]

The net result is that the difluoromethoxy group acts as a moderate electron-withdrawing substituent , deactivating the phenyl ring towards electrophilic substitution but, crucially, activating it towards nucleophilic attack.[6]

The Isothiocyanate Group: An Electrophilic Hub

The isothiocyanate (-N=C=S) functional group is characterized by an electrophilic central carbon atom. It readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable thiourea linkages.[12][13] This reaction is a cornerstone of bioconjugation, labeling, and covalent inhibitor design.

The reactivity of the isothiocyanate is dictated by the electrophilicity of its central carbon. Electron-withdrawing groups attached to the phenyl ring will pull electron density away from the isothiocyanate moiety, increasing the partial positive charge (δ+) on the carbon and making it a "harder" electrophile, thus accelerating the rate of nucleophilic attack.[14][15] Conversely, electron-donating groups decrease its reactivity.

The Synergy: How -OCF₂H Modulates Phenyl Isothiocyanate Reactivity

The primary effect of placing a difluoromethoxy group on a phenyl isothiocyanate is the potentiation of the isothiocyanate's electrophilicity .

By acting as an electron-withdrawing group, the -OCF₂H substituent reduces the electron density across the entire aromatic system. This electronic pull is transmitted to the isothiocyanate group, leading to a more electron-deficient central carbon. This enhanced electrophilicity translates directly to a faster reaction rate with nucleophiles like amines.

The position of the -OCF₂H group (ortho, meta, or para to the -NCS group) is critical.

-

Para-Substitution: In the para position, both the strong inductive withdrawal and a weakened resonance effect contribute to deactivating the ring and activating the isothiocyanate. This position typically exerts the strongest activating effect on the -NCS group's reactivity.

-

Meta-Substitution: In the meta position, the effect is almost purely inductive. While still electron-withdrawing, the lack of direct resonance communication with the -NCS group means the activating effect is generally less pronounced than in the para position.

-

Ortho-Substitution: The ortho position combines strong inductive effects with potential steric hindrance, which can complicate reaction kinetics depending on the nucleophile's size.

The following diagram illustrates the general mechanism of nucleophilic attack on a phenyl isothiocyanate and the influence of an electron-withdrawing group (EWG) like -OCF₂H.

Caption: Workflow for kinetic analysis of isothiocyanate aminolysis.

Data Analysis & Expected Outcome

The reaction between an isothiocyanate and a primary amine typically follows second-order kinetics. [16][17]Therefore, a plot of the reciprocal of the isothiocyanate concentration (1/[PIT]) versus time should yield a straight line. The slope of this line is the second-order rate constant (k).

Expected Result: The measured rate constants (k) should follow the trend: k (4-Methoxyphenyl) < k (Phenyl) < k (4-(Difluoromethoxy)phenyl)

This outcome would provide direct, quantitative evidence that the electron-donating -OCH₃ group decelerates the reaction, while the moderately electron-withdrawing -OCF₂H group accelerates it relative to the unsubstituted parent compound.

Conclusion and Field Perspective

For the practicing medicinal chemist or drug developer, understanding the influence of the difluoromethoxy group is a matter of practical importance. Its ability to enhance metabolic stability and act as a unique hydrogen-bond donor is well-established. [1][2]This guide demonstrates that its electronic effects provide an equally powerful tool for modulating covalent reactivity.

By substituting a phenyl isothiocyanate with a difluoromethoxy group, a researcher can predictably increase its reaction rate with biological nucleophiles. This allows for the fine-tuning of covalent warheads in targeted inhibitors, enhancing the speed of target engagement or enabling reactions with less nucleophilic residues. The moderate electron-withdrawing nature of the -OCF₂H group offers a balanced approach, increasing reactivity without the potential for excessive, off-target reactions that might be associated with more powerfully activating groups. This control is the essence of rational drug design, making the difluoromethoxy-substituted phenyl isothiocyanate a valuable scaffold for future therapeutic innovation.

References

-

Ng, C. K., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

-

Reddit User Discussion. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Available at: [Link]

-

Beier, P., et al. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

-

Beier, P., et al. (2026). Hammett constants for CF₂OCH₃ and similar groups. ResearchGate. Available at: [Link]

-

Paquin, J.-F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available at: [Link]

-

Iwakura, Y., et al. (2025). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. Available at: [Link]

-

Gung, B. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

Gomez-Palomino, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. Available at: [Link]

-

Lin, M., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Ali, A., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. Available at: [Link]

-

Gung, B. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. Available at: [Link]

-

Ali, A., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. ResearchGate. Available at: [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Miskidzh'yan, S. P., et al. (1976). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. ResearchGate. Available at: [Link]

-

Lee, H. W., et al. (2014). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. National Institutes of Health. Available at: [Link]

-

Yagupolskii, L. M., et al. (1994). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. Available at: [Link]

- Christe, K. O. (1984). Method for introducing fluorine into an aromatic ring. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Inno PharmChem. Available at: [Link]

-

Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. St. John's University & College of St. Benedict. Available at: [Link]

-

Ali, A., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. Available at: [Link]

-

Huang, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health. Available at: [Link]

-

Organic Chemistry. (2021). A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia. Available at: [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. Available at: [Link]

-

Herold, N., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Strategic Integration of the Difluoromethoxy Moiety into Isothiocyanates: A Technical Guide to Unlocking Novel Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of two privileged functional groups in medicinal chemistry—the difluoromethoxy group (-OCF₂H) and the isothiocyanate group (-N=C=S)—presents a compelling strategy for the design of novel therapeutic agents. The difluoromethoxy group is increasingly recognized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor, thereby improving the pharmacokinetic profile of drug candidates.[1][2] Concurrently, isothiocyanates, both naturally occurring and synthetic, have demonstrated a broad spectrum of biological activities, most notably as potent anticancer and anti-inflammatory agents.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, potential applications, and underlying scientific rationale for the development of difluoromethoxy-substituted isothiocyanates, with a particular focus on their prospective role in oncology.

The Physicochemical and Biological Rationale: A Synergy of Function

The strategic incorporation of the difluoromethoxy group into an isothiocyanate scaffold is predicated on the synergistic interplay of their respective properties.

The Difluoromethoxy Advantage:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group render it resistant to oxidative metabolism, a common liability for traditional methoxy groups. This can lead to an extended plasma half-life and improved bioavailability of the parent molecule.[1]

-

Lipophilicity and Permeability: The difluoromethoxy group offers a nuanced modulation of lipophilicity, generally increasing it to a lesser extent than the more common trifluoromethoxy group. This can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[6]

-

Bioisosterism and Hydrogen Bonding: The -OCF₂H group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[7] Its ability to function as a lipophilic hydrogen bond donor introduces the potential for novel and enhanced interactions with biological targets.[8][9]

The Isothiocyanate Pharmacophore:

-

Electrophilic Reactivity: The carbon atom of the isothiocyanate group is electrophilic and readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification is a key mechanism underlying the biological activity of many isothiocyanates.[3]

-

Anticancer Mechanisms: Isothiocyanates have been shown to exert their anticancer effects through multiple pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cancer-related enzymes like deubiquitinating enzymes (DUBs).[10][11][12]

-

Anti-inflammatory Properties: Many isothiocyanates exhibit potent anti-inflammatory effects, often through the modulation of inflammatory signaling pathways.[10][13]

By combining these two functionalities, it is hypothesized that difluoromethoxy-substituted isothiocyanates will exhibit enhanced potency, improved pharmacokinetic properties, and potentially novel mechanisms of action compared to their non-fluorinated counterparts.

Synthesis of Difluoromethoxy-Substituted Isothiocyanates

The synthesis of this novel class of compounds can be logically approached in a two-stage process: the preparation of the difluoromethoxy-substituted aniline precursor, followed by its conversion to the corresponding isothiocyanate.

Synthesis of 4-(Difluoromethoxy)aniline: A Key Precursor

A robust and scalable synthesis of 4-(difluoromethoxy)aniline has been reported, proceeding via a two-step sequence starting from 4-nitrophenol.[4]

Step 1: Difluoromethylation of 4-Nitrophenol

The first step involves the O-difluoromethylation of 4-nitrophenol to yield 4-(difluoromethoxy)nitrobenzene. This is achieved by reacting the sodium salt of 4-nitrophenol with a difluoromethylating agent, such as monochlorodifluoromethane, under alkaline conditions.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group of 4-(difluoromethoxy)nitrobenzene to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with a patented method utilizing a catalytic system of ferric oxide and activated carbon with hydrazine hydrate as the reductant.[4]

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

Materials:

-

4-Nitrophenol

-

Sodium Hydroxide

-

Monochlorodifluoromethane

-

4-(Difluoromethoxy)nitrobenzene

-

Ferric Oxide

-

Activated Carbon

-

Hydrazine Hydrate

-

Suitable Solvents (e.g., DMF, Ethanol)

Procedure:

-

Preparation of Sodium 4-Nitrophenoxide: Dissolve 4-nitrophenol in a suitable solvent and treat with an equimolar amount of sodium hydroxide to form the sodium salt.

-

Difluoromethylation: Introduce monochlorodifluoromethane into the reaction mixture containing sodium 4-nitrophenoxide under controlled temperature and pressure to yield 4-(difluoromethoxy)nitrobenzene.

-

Purification: After the reaction is complete, isolate and purify the 4-(difluoromethoxy)nitrobenzene using standard techniques such as extraction and distillation.

-

Nitro Group Reduction: In a separate reaction vessel, combine 4-(difluoromethoxy)nitrobenzene with a catalytic amount of ferric oxide and activated carbon in a suitable solvent.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the mixture and heat to reflux. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and isolate the 4-(difluoromethoxy)aniline. Purify the product by distillation or recrystallization.

Conversion of 4-(Difluoromethoxy)aniline to 4-(Difluoromethoxy)phenyl Isothiocyanate

With the aniline precursor in hand, the conversion to the isothiocyanate can be achieved through several well-established methods. A common and versatile approach involves the reaction with carbon disulfide to form a dithiocarbamate intermediate, which is then decomposed to the isothiocyanate.[1][14][15]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Difluoromethoxy)aniline

-

Carbon Disulfide

-

Triethylamine (or another suitable base)

-

Tosyl Chloride (or another desulfurizing agent)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

Formation of the Dithiocarbamate Salt: Dissolve 4-(difluoromethoxy)aniline in a suitable solvent such as dichloromethane. To this solution, add triethylamine followed by the slow addition of carbon disulfide at a low temperature (e.g., 0 °C).

-

In-situ Decomposition: After the formation of the dithiocarbamate salt is complete, add a desulfurizing agent such as tosyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications of Difluoromethoxy-Substituted Isothiocyanates

The unique combination of the difluoromethoxy and isothiocyanate functionalities suggests a range of potential therapeutic applications.

Anticancer Agents

Given the well-documented anticancer properties of numerous isothiocyanates, this is a primary area of interest.[11][16] The introduction of the difluoromethoxy group could lead to second-generation isothiocyanate-based anticancer agents with improved efficacy and pharmacokinetics.

Potential Mechanisms of Action:

-

Enhanced Cell Proliferation Inhibition: The improved metabolic stability and cellular uptake conferred by the -OCF₂H group may lead to sustained intracellular concentrations of the isothiocyanate, resulting in more potent inhibition of cancer cell growth.

-

Modulation of Key Signaling Pathways: Isothiocyanates are known to modulate multiple signaling pathways involved in cancer progression.[17] The difluoromethoxy group could influence the binding affinity and selectivity of the isothiocyanate for its protein targets.

-

Targeting Drug-Resistant Cancers: The ability of some isothiocyanates to overcome drug resistance mechanisms is an area of active research. The unique properties of the difluoromethoxy group may contribute to the development of compounds effective against resistant tumors.

Data Presentation: Comparative Cytotoxicity of Isothiocyanates (Hypothetical Data)

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 4-Methoxyphenyl Isothiocyanate | MCF-7 (Breast) | 15.2 |

| This compound | MCF-7 (Breast) | 5.8 |

| 4-Methoxyphenyl Isothiocyanate | HCT116 (Colon) | 21.5 |

| This compound | HCT116 (Colon) | 8.1 |

This table presents hypothetical data to illustrate the potential for enhanced anticancer activity with the difluoromethoxy substitution.

Anti-inflammatory and Metabolic Modulators

A recent patent has disclosed the potential use of this compound in the prevention and treatment of atherosclerosis, inflammation, lipid oxidation, and lipid metabolism disorders.[5] This suggests that these compounds may have broader therapeutic applications beyond oncology.

Potential Mechanisms of Action:

-

Inhibition of Inflammatory Enzymes: Isothiocyanates have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[8]

-

Modulation of Metabolic Receptors: The structural features of these compounds may allow them to interact with nuclear receptors or other key proteins involved in lipid metabolism.

Agrochemicals

The fungicidal activity of phenyl isothiocyanate derivatives has been reported, opening the possibility of using difluoromethoxy-substituted analogs in agriculture.[3] The enhanced stability of the difluoromethoxy group could lead to more persistent and effective crop protection agents.

Visualizing the Synthetic and Mechanistic Pathways

Diagram: Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Diagram: Proposed Mechanism of Anticancer Action

Caption: Covalent modification of target proteins by DFM-PITC.

Conclusion and Future Directions

The strategic combination of the difluoromethoxy group and the isothiocyanate functionality represents a promising avenue for the development of novel therapeutic agents. The synthesis of these compounds is achievable through established chemical transformations, and the potential for enhanced biological activity and improved pharmacokinetic properties is significant. Future research should focus on the synthesis and biological evaluation of a library of difluoromethoxy-substituted isothiocyanates to establish structure-activity relationships. In particular, comprehensive studies are warranted to elucidate their anticancer mechanisms, identify their specific molecular targets, and assess their efficacy in preclinical models of cancer and inflammatory diseases. The insights gained from such investigations will be crucial for translating the potential of this unique chemical class into tangible clinical benefits.

References

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]

- Ishida, M., et al. (1981). Phenyl isothiocyanate derivatives and their production.

-

Serafin, K., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(14), 4444. [Link]

- Wang, J., et al. (2014). Preparation method of 4-(difluoromethoxy)aniline.

-

Dains, F. B., & Brewster, R. Q. (1941). Phenyl isothiocyanate. Organic Syntheses, 21, 84. [Link]

- Li, Y., et al. (2021). Application of isothiocyanate compounds.

-

Pettinari, C., et al. (2022). Coinage Metal Compounds With 4-Methoxy-Diphenylphosphane Benzoate Ligand Inhibit Female Cancer Cell Growth. Frontiers in Chemistry, 10, 919369. [Link]

- Ciba-Geigy AG. (1990). Process for the preparation of isothiocyanates.

-

Gungor, T., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(12), 2415-2431. [Link]

-

Hafeji, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6296. [Link]

-

Kumar, D., et al. (2009). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of medicinal chemistry, 52(1), 74-81. [Link]

-

Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(10), 2740. [Link]

-

Padmanabhan, B., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer research, 75(23), 5130–5142. [Link]

-

da Silva, A. C., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(16), 4983. [Link]

-

Singh, R., et al. (2011). Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality. European journal of medicinal chemistry, 46(9), 4238–4247. [Link]

-

Request PDF. (n.d.). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. ResearchGate. [Link]

-

Singh, B., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 85-100. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7434–7443. [Link]

-

Hu, K., et al. (2006). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 5(3), 577-584. [Link]

-

Samec, D., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1148. [Link]

Sources

- 1. Isothiocyanate synthesis [organic-chemistry.org]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]

- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]

- 6. US3844761A - Heterocyclic alkylthiocyanate and isothiocyanate plant growth regulators - Google Patents [patents.google.com]

- 7. Coinage Metal Compounds With 4-Methoxy-Diphenylphosphane Benzoate Ligand Inhibit Female Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN103086933B - A kind of preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]

- 12. CAS 22236-10-8: 4-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 13. cbijournal.com [cbijournal.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Thiourea Derivatives from 4-(Difluoromethoxy)phenyl Isothiocyanate: A Detailed Guide for Medicinal Chemists

Introduction: The Growing Importance of Fluorinated Thioureas in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties, including increased metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding, which can significantly improve a drug candidate's efficacy and pharmacokinetics. When this privileged moiety is coupled with the versatile thiourea scaffold, it gives rise to a class of compounds with immense therapeutic potential.

Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the N-C=S core allows for diverse substitutions, enabling the fine-tuning of their biological and physicochemical properties. This application note provides a comprehensive guide for the synthesis and characterization of novel thiourea derivatives starting from 4-(difluoromethoxy)phenyl isothiocyanate, a key building block for accessing this promising class of compounds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical aspects of structural characterization, empowering researchers to explore the vast chemical space of these derivatives for drug development.

Synthetic Strategy and Mechanistic Insights

The synthesis of N,N'-disubstituted thioureas from this compound is primarily achieved through the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically straightforward, high-yielding, and tolerant of a wide range of functional groups on the amine counterpart, making it an ideal method for generating diverse compound libraries.

The reaction mechanism proceeds via a nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final thiourea product. The choice of solvent is crucial; polar aprotic solvents like acetone, acetonitrile, or dichloromethane are commonly employed as they effectively solvate the reactants and intermediates without interfering with the reaction. In some cases, the reaction can be carried out at room temperature, while for less reactive amines, gentle heating or refluxing may be necessary to drive the reaction to completion.

General Reaction Scheme:

Caption: General reaction for the synthesis of thiourea derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative thiourea derivative, 1-(4-(difluoromethoxy)phenyl)-3-(4-methylphenyl)thiourea. This protocol can be adapted for a wide range of primary and secondary amines.

Materials and Reagents:

-

This compound (98% purity)

-

4-Methylaniline (p-toluidine) (99% purity)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Deionized water

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, Buchner funnel.

Representative Synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(4-methylphenyl)thiourea:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 g, 5.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetone to the flask and stir the mixture until the isothiocyanate is completely dissolved.

-

Amine Addition: In a separate beaker, dissolve 4-methylaniline (0.54 g, 5.0 mmol) in 10 mL of anhydrous acetone. Transfer this solution to a dropping funnel.

-

Reaction: Add the solution of 4-methylaniline dropwise to the stirred solution of the isothiocyanate over a period of 10-15 minutes at room temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Product Isolation: Upon completion of the reaction (typically 2-4 hours), a white precipitate will form. Pour the reaction mixture into 100 mL of cold deionized water with stirring.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water and then with a small amount of cold hexane to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow:

Caption: Step-by-step experimental workflow for thiourea synthesis.

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized thiourea derivatives. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of both phenyl rings. The N-H protons of the thiourea moiety typically appear as two distinct singlets in the downfield region (δ 8-10 ppm). The difluoromethoxy group (-OCHF₂) will show a characteristic triplet.

-

¹³C NMR: The thiocarbonyl carbon (C=S) will appear as a downfield signal around δ 180 ppm. Signals for the aromatic carbons and the difluoromethoxy carbon will also be present.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.

Data Presentation: A Representative Library of Thiourea Derivatives

The following table summarizes the synthesis of a small library of thiourea derivatives from this compound with various primary amines, showcasing the versatility of the described protocol. The yields are representative and may vary based on the specific amine and reaction conditions.

| Amine Reactant | Product Structure | Representative Yield (%) | Key ¹H NMR Signals (δ, ppm) | MS (m/z) [M+H]⁺ |

| Aniline | 1-(4-(difluoromethoxy)phenyl)-3-phenylthiourea | 92 | ~9.8 (s, 1H, NH), ~9.6 (s, 1H, NH), 7.1-7.6 (m, 9H, ArH), 6.7 (t, 1H, OCHF₂) | 295.06 |

| 4-Chloroaniline | 1-(4-chlorophenyl)-3-(4-(difluoromethoxy)phenyl)thiourea | 95 | ~9.9 (s, 1H, NH), ~9.7 (s, 1H, NH), 7.2-7.5 (m, 8H, ArH), 6.7 (t, 1H, OCHF₂) | 329.02 |

| Benzylamine | 1-benzyl-3-(4-(difluoromethoxy)phenyl)thiourea | 89 | ~8.5 (br s, 1H, NH), ~8.1 (br s, 1H, NH), 7.2-7.4 (m, 9H, ArH), 6.7 (t, 1H, OCHF₂), 4.8 (d, 2H, CH₂) | 309.08 |

| Cyclohexylamine | 1-cyclohexyl-3-(4-(difluoromethoxy)phenyl)thiourea | 85 | ~8.2 (br s, 1H, NH), ~7.8 (br s, 1H, NH), 7.1-7.4 (m, 4H, ArH), 6.7 (t, 1H, OCHF₂), 1.1-2.0 (m, 11H, Cy-H) | 301.11 |

Potential Applications in Drug Development

The synthesized thiourea derivatives bearing the 4-(difluoromethoxy)phenyl moiety are promising candidates for various therapeutic applications. Their structural features suggest potential as:

-

Anticancer Agents: The thiourea scaffold is present in several compounds with demonstrated antitumor activity. The difluoromethoxy group can enhance cell permeability and metabolic stability, potentially leading to more potent and durable anticancer effects.

-

Antimicrobial Agents: Thiourea derivatives have a long history of investigation as antibacterial and antifungal agents. The unique electronic properties of the difluoromethoxy group may lead to novel mechanisms of action against resistant pathogens.

-

Enzyme Inhibitors: The hydrogen bonding capabilities of the thiourea and difluoromethoxy groups make these compounds attractive for targeting the active sites of various enzymes implicated in disease.

Conclusion

This application note has provided a detailed and practical guide to the synthesis of novel thiourea derivatives from this compound. The described protocol is robust, versatile, and amenable to the generation of diverse chemical libraries for drug discovery programs. By leveraging the unique properties of the difluoromethoxy group and the proven biological relevance of the thiourea scaffold, researchers are well-equipped to explore this promising area of medicinal chemistry and develop next-generation therapeutic agents.

References

-

Awang Ngah, F., Zakariah, E. I., Hassan, N. I., Yamin, B., Sapari, S., & Hasbullah, S. A. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]

-

Guan, X., et al. (2010). Synthesis and bioassay evaluation of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas. PubMed. Available at: [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Available at: [Link]

-

Chen, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]

-

Hassan, S. S. M., et al. (2015). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. ResearchGate. Available at: [Link]

-

Patel, H. D. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. Available at: [Link]

-

Gökçe, M., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. Available at: [Link]

-

Isac, A. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available at: [Link]

-

Nambi, R., et al. (2019). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. PubMed Central. Available at: [Link]

- Acar, Ç., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Sub

Application Notes and Protocols: 4-(Difluoromethoxy)phenyl isothiocyanate as a Chemical Probe for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Covalent Proteomics

In the landscape of chemical biology and drug discovery, the precise understanding of protein function and interaction is paramount. Chemical probes serve as indispensable tools for elucidating these complex biological processes. 4-(Difluoromethoxy)phenyl isothiocyanate emerges as a sophisticated covalent probe, uniquely positioned to address the challenges of protein labeling, target identification, and binding site analysis. This document provides a comprehensive guide to its application, underpinned by established principles of protein chemistry and proteomics.

The innovation of this probe lies in the strategic combination of two key chemical moieties: the isothiocyanate group and the difluoromethoxy group. The isothiocyanate group is a well-established reactive handle that forms stable covalent bonds with nucleophilic residues on proteins, primarily the primary amines of lysine side chains and the N-terminus, as well as the sulfhydryl groups of cysteine residues.[1][2][3] This covalent and irreversible interaction allows for the robust labeling and subsequent identification of target proteins.

The difluoromethoxy group imparts a range of advantageous physicochemical properties to the probe.[4][5] It can enhance metabolic stability, a desirable feature for probes used in complex biological systems.[5] Furthermore, the difluoromethoxy group can modulate the electronic properties of the phenyl ring, potentially influencing the reactivity of the isothiocyanate group and providing a unique spectral signature for analysis. Its ability to act as a bioisostere for other functional groups also makes it a valuable component in the design of probes with tailored properties.[5]

Mechanism of Action: Covalent Modification of Proteins

The utility of this compound as a protein probe is centered on its ability to form a stable covalent adduct with proteins. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amino acid side chains.[6]

The primary targets for this covalent modification are:

-

Primary Amines: The ε-amino group of lysine residues and the α-amino group of the protein's N-terminus are strong nucleophiles, particularly at alkaline pH.[7] The reaction results in the formation of a stable thiourea linkage.

-

Thiols: The sulfhydryl group of cysteine residues is also a potent nucleophile and can react with the isothiocyanate group to form a dithiocarbamate adduct.

The pH of the reaction environment is a critical determinant of the selectivity of the labeling. At pH values below 9.5, the reaction with the α-amino groups of N-terminal amino acids is favored, while higher pH conditions promote the reaction with the ε-amino groups of lysine residues.[7]

Caption: Reaction mechanism of the probe with a protein.

Applications in Protein Research

The unique properties of this compound make it a versatile tool for a range of applications in protein science:

-

Protein Labeling for Visualization and Quantification: By incorporating a reporter tag (e.g., a fluorophore or biotin) into the structure of the phenyl isothiocyanate, researchers can fluorescently label or tag proteins for visualization by microscopy or quantification by techniques such as flow cytometry. While this compound itself is not fluorescent, its derivatives can be synthesized for such purposes.

-

Protein Target Identification: A key application is in the identification of the cellular targets of a bioactive small molecule.[8][9] By synthesizing a derivative of the drug of interest with a this compound moiety, researchers can covalently trap its protein targets in a complex biological mixture. Subsequent enrichment and mass spectrometry-based proteomics can then identify these "pulled-down" proteins.

-

Binding Site and Conformational Analysis: Covalent footprinting experiments using this compound can provide insights into protein structure and ligand binding sites. The accessibility of nucleophilic residues to modification by the probe can be altered by ligand binding or conformational changes, and these differences can be mapped by mass spectrometry.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein studies. It is important to note that these are starting points and may require optimization for specific proteins and experimental goals.

Protocol 1: General Protein Labeling

This protocol describes the covalent labeling of a purified protein with this compound.

Materials:

-

Purified protein of interest

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL.

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or other nucleophiles, as these will compete with the protein for reaction with the isothiocyanate. If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.

-

-

Probe Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final molar excess of the probe to the protein. A starting point of a 10 to 20-fold molar excess is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light if using a light-sensitive derivative.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted probe.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the labeling by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the this compound adduct will indicate successful labeling.

-

Caption: Workflow for general protein labeling.

Protocol 2: Target Identification using Affinity Pulldown

This protocol outlines a workflow for identifying the protein targets of a bioactive molecule using a this compound-derivatized probe and affinity pulldown. This protocol assumes the synthesis of a probe that incorporates a biotin tag for affinity capture.

Materials:

-

Biotinylated this compound probe

-

Cell lysate or tissue extract

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Cell Lysis:

-

Prepare a cell lysate from your biological sample of interest using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Probe Incubation:

-

Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

-

Include a negative control incubation with a vehicle (e.g., DMSO) and a competition control where the lysate is pre-incubated with an excess of the non-biotinylated parent molecule before adding the probe.

-

-

Affinity Capture:

-

Add pre-washed streptavidin beads to the incubated lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated probe-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads extensively with Wash Buffer (e.g., 3-5 washes) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise unique bands that appear in the probe-treated sample but not in the control lanes for identification by mass spectrometry.

-

Alternatively, the entire eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis for a more comprehensive identification of captured proteins.[10]

-

Caption: Workflow for protein target identification.

Data Interpretation and Considerations

-

Mass Spectrometry: The identification of modified peptides by mass spectrometry is the cornerstone of these applications. A mass shift corresponding to the addition of the this compound moiety will be observed. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification on the protein sequence.[11]

-

Stoichiometry of Labeling: It is important to control the stoichiometry of the labeling reaction to avoid excessive modification of the protein, which could lead to denaturation and loss of function. The molar ratio of the probe to the protein should be optimized for each specific application.

-

Probe Stability: Isothiocyanates can be susceptible to hydrolysis in aqueous solutions.[1][12] It is therefore recommended to prepare fresh stock solutions of the probe in an anhydrous solvent like DMSO and to perform the labeling reactions in a timely manner. The stability of the probe in the chosen buffer system should be considered.

Quantitative Data Summary

The following tables provide generalized data based on the known reactivity of isothiocyanates and the properties of the difluoromethoxy group. These values should be used as a starting point for experimental design and may require optimization.

Table 1: Relative Reactivity of Nucleophilic Amino Acid Residues with Isothiocyanates

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH Range |

| N-terminus | α-amino | High | 7.5 - 9.5 |

| Lysine | ε-amino | Moderate to High | > 8.5 |

| Cysteine | Sulfhydryl | High | 7.0 - 8.5 |

| Tyrosine | Phenolic hydroxyl | Low | > 9.0 |

| Serine/Threonine | Aliphatic hydroxyl | Very Low | > 9.5 |

Table 2: Recommended Working Concentrations and Conditions

| Application | Probe Concentration | Molar Excess (Probe:Protein) | Incubation Time | Incubation Temperature |

| General Protein Labeling | 10-100 µM | 10-20 fold | 1-2 hours | Room Temperature |

| Target Identification (in lysate) | 1-10 µM | N/A | 1-2 hours | 4°C |

| Covalent Footprinting | 1-50 µM | 1-10 fold | 15-60 minutes | Room Temperature |

Conclusion

This compound represents a valuable addition to the chemical proteomics toolbox. Its ability to covalently modify proteins, combined with the favorable properties imparted by the difluoromethoxy group, makes it a powerful probe for a variety of applications in protein research and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to harness the potential of this versatile chemical probe.

References

-

Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1774-1784. [Link]

-

LigandTracer. (2021). Protocol - Protein labeling with FITC. [Link]

-

Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. [Link]

-

Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2359-2367. [Link]

-

Chung, F. L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical Research in Toxicology, 24(10), 1774-1784. [Link]

-

Li, Z., & Xian, M. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 24(18), 3244. [Link]

-

Youdobio. FITC Amine Labeling Protocol. [Link]

-

Maeda, H., et al. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. The Journal of Biochemistry, 65(5), 777-783. [Link]

-

Bhattacharya, B. Protein labelling with FITC. [Link]

- Google Patents. (1981).

-

Bantscheff, M., & Lemeer, S. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Methods in Molecular Biology, 893, 239-264. [Link]

-

Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1774-1784. [Link]

-

Zhou, L., et al. (2020). Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library. Cell chemical biology, 27(6), 725-735.e10. [Link]

-

Kol, M., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. The Plant cell, 25(5), 1845-1857. [Link]

-

Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(20), 2359-2367. [Link]

-

Chen, C. W., & Ho, C. T. (1998). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of agricultural and food chemistry, 46(1), 220-224. [Link]

-

Zhang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis, 11(5), 529-539. [Link]

-

PubChem. 4-(Trifluoromethyl)phenyl isothiocyanate. [Link]

-

Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]

-

Youdobio. FITC Amine Labeling Protocol. [Link]

-

Kappen, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

-

Zhang, Y., et al. (2017). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Food Chemistry, 221, 1062-1068. [Link]

-

Kol, M., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. The Plant cell, 25(5), 1845-1857. [Link]

-

Wozniak, M., et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell chemical biology, 29(12), 1766-1779.e10. [Link]

-

Wang, H., et al. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 144(3), 1143-1153. [Link]

-

Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]

-

Assay Genie. Protein FITC Labeling Kit (#BN01049). [Link]

-

Macmillan Group, Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

-

Spradlin, J. N., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. bioRxiv. [Link]

-

Wu, J., et al. (2018). A solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates: expedient access to congested 4-phenyl-4-hydroxyquinazolin-2-thione derivatives. Organic & Biomolecular Chemistry, 16(44), 8565-8573. [Link]

-

Zhang, Y., et al. (2017). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Food chemistry, 221, 1062-1068. [Link]

-

Theato, P. (2011). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry, 2(10), 2215-2222. [Link]

-

Reisinger, V., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Journal of mass spectrometry : JMS, 43(10), 1338-1346. [Link]

-

El-Gamel, N. E. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PLoS ONE, 18(11), e0292851. [Link]

-

Kappen, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]

-

Macek, B. (2022). Quantitative Proteomics and Phosphoproteomics. CMFI Mass Spec Seminar #17. [Link]

-

Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 131-155). Springer, New York, NY. [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Fluorine-displacement chemical probes to interrogate protein-protein interactions - American Chemical Society [acs.digitellinc.com]

- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 4. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoproteomic Profiling of Geranyl Pyrophosphate-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

The Strategic Application of 4-(Difluoromethoxy)phenyl Isothiocyanate in Medicinal Chemistry Synthesis

Introduction: The Rising Prominence of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the optimization of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a bioisostere for more common functionalities like the methoxy or hydroxyl group. Its unique electronic properties and metabolic stability offer a nuanced approach to modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. 4-(Difluoromethoxy)phenyl isothiocyanate emerges as a key building block, providing a reactive handle for the introduction of this valuable moiety into a diverse range of molecular scaffolds, particularly in the synthesis of thiourea derivatives with therapeutic potential. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical and Pharmacokinetic Advantages of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of properties that are highly advantageous in drug design:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group significantly enhance its resistance to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the parent drug molecule.

-

Modulated Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group, but generally less so than a trifluoromethoxy group. This intermediate lipophilicity allows for fine-tuning of a molecule's solubility and permeability, which are critical for oral absorption and distribution.

-

Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can introduce additional favorable interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Electronic Effects: The electron-withdrawing nature of the difluoromethoxy group can influence the pKa of nearby ionizable groups, which can be strategically employed to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Synthesis of this compound: A General Protocol

The synthesis of this compound typically proceeds from the corresponding aniline, 4-(difluoromethoxy)aniline. A common and effective method involves the formation of a dithiocarbamate salt intermediate, followed by decomposition to the isothiocyanate.

Experimental Protocol: Two-Step Synthesis from 4-(Difluoromethoxy)aniline

This protocol is adapted from established methods for the synthesis of aryl isothiocyanates.[1][2]

Step 1: Formation of the Dithiocarbamate Salt

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(difluoromethoxy)aniline (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Addition of Base and Carbon Disulfide: Add a slight excess of a base, such as triethylamine or aqueous ammonia (1.1 equivalents), to the solution. Cool the mixture in an ice bath to 0-5 °C.

-